beta-Hydroxyleucine

説明

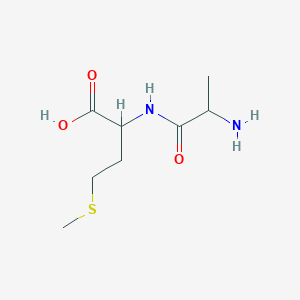

Beta-Hydroxyleucine is a small molecule that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

科学的研究の応用

Synthesis Methods

Stereoselective Synthesis : Beta-hydroxyleucine has been synthesized through a highly stereoselective process. Key steps include nucleophilic addition of Grignard reagent to N,N-dibenzyl-O-TBS-serinal. This method is applicable for other related beta-hydroxy amino acids (Laïb, Chastanet, & Zhu, 1997).

Asymmetric Synthesis in Medicine : Beta-hydroxyleucine is significant as a constituent in complex natural products and medicines. Its asymmetric synthesis has been the focus of research due to its role in biological activities and as a synthetic building block (Makino & Hamada, 2005).

Biological and Medicinal Applications

Muscle Growth and Strength : Beta-hydroxyleucine's derivative, beta-hydroxy-beta-methylbutyrate (HMB), promotes muscle growth and strength, especially in untrained individuals. It acts as an anticatabolic agent, minimizing protein breakdown during intense exercise (Slater & Jenkins, 2000).

Muscle Mass Preservation in Older Adults : HMB supplementation has been shown to contribute to the preservation of muscle mass in older adults. This makes it potentially useful in preventing muscle atrophy due to bed rest or other factors (Wu et al., 2015).

Protein Metabolism : Beta-hydroxyleucine plays a role in protein metabolism, with its metabolite HMB influencing whole-body protein turnover by decreasing proteolysis and increasing protein synthesis in skeletal muscle (Holeček et al., 2009).

Enzymatic Interactions : The interaction of beta-hydroxyleucine with trypsin, an important enzyme, has been studied. It has been found to form hydrogen bonds with trypsin, indicating its potential role in influencing enzyme activity (Shahinyan et al., 2020).

Chemical and Enzymatic Studies

Enzymatic Production System : A novel enzymatic production system for optically pure beta-hydroxy amino acids, including beta-hydroxyleucine, has been developed. This method offers advantages in optical purity and reaction efficiency, indicating its potential for mass production of these compounds (Hibi et al., 2015).

Inhibition of Protein Processing : Studies have shown that the incorporation of beta-hydroxyleucine analogs can interfere with the processing of the oligosaccharide moiety of newly synthesized proteins, suggesting its potential impact on protein configuration and processing (Green, 1982).

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other amino acids, by binding to specific receptors or enzymes and modulating their activity .

Biochemical Pathways

Similar compounds have been found to be involved in various metabolic processes, including the synthesis of other amino acids and the production of energy .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

Similar compounds have been found to have various effects, including the modulation of enzyme activity and the regulation of metabolic processes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .

将来の方向性

Research on beta-Hydroxyleucine and its effects is ongoing. For example, studies are being conducted to test the effectiveness of beta-Hydroxyleucine in muscle-building . Additionally, there is interest in the potential therapeutic applications of peptides, including leucine derivatives like beta-Hydroxyleucine .

特性

IUPAC Name |

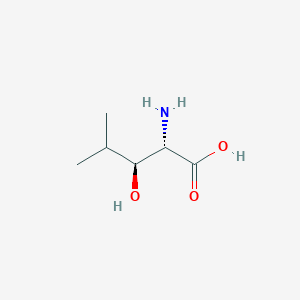

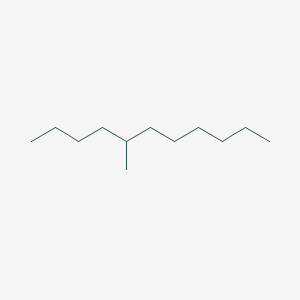

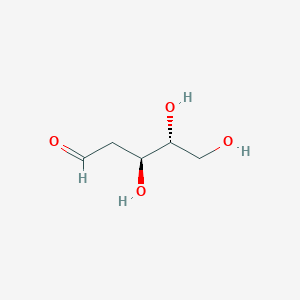

(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426396 | |

| Record name | beta-Hydroxyleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10148-70-6 | |

| Record name | (3S)-3-Hydroxy-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does β-hydroxyleucine affect protein processing?

A1: β-Hydroxyleucine can inhibit the processing of certain preproteins by interfering with their cleavage and sequestration within cells. Research using a Krebs II ascites cell-free translation system demonstrated that β-hydroxyleucine, when substituted for leucine, effectively inhibited the processing of preprolactin (both bovine and rat) and human placental prelactogen (pre-hPL) []. This inhibition stemmed from the incorporation of β-hydroxyleucine into the nascent peptide chains, disrupting the recognition and cleavage sites required for proper protein maturation. Interestingly, the processing of the pre-alpha subunit of human chorionic gonadotropin (alpha-hCG) showed less sensitivity to β-hydroxyleucine. This difference in sensitivity is attributed to the lower number of leucine residues within the pre-alpha-hCG prepeptide compared to the presegments of hPL and prolactins []. This finding highlights the importance of specific amino acid sequences in preprotein processing and translocation.

Q2: Can β-hydroxyleucine impact the regulation of amino acid operons?

A2: Yes, studies in Salmonella typhimurium have shown that β-hydroxyleucine can impact the regulation of amino acid operons. Mutations in the hisT gene, responsible for pseudouridine synthesis in tRNA, lead to alterations in tRNA structure and function. These mutations result in resistance to growth inhibition by β-hydroxyleucine, suggesting an interplay between tRNA modification and the cellular response to this amino acid analog []. Additionally, hisT mutants exhibit derepressed leucine, isoleucine, and valine operons, indicating a broader influence on amino acid metabolism beyond histidine biosynthesis [].

Q3: Can you describe the stereochemistry of β-hydroxyleucine found in natural products?

A3: β-Hydroxyleucine, often found in natural products like katanosins, exhibits specific stereochemistry. For instance, katanosin A, a natural product with antimicrobial activity, contains a β-hydroxyleucine residue. Advanced spectroscopic techniques like NMR were instrumental in elucidating its structure, confirming the presence of β-hydroxyleucine alongside other unusual amino acids like β-hydroxyaspartic acid and β-phenylserine []. While the exact stereochemistry of β-hydroxyleucine within katanosin A wasn't explicitly stated in the provided abstract, such details are often crucial for understanding its biological activity and for any potential synthetic endeavors.

Q4: Are there efficient synthetic routes to access β-hydroxyleucine and its derivatives?

A4: Yes, researchers have developed stereoselective synthetic routes to access β-hydroxyleucine and related compounds. One approach utilizes chiral D-(N,N-dibenzylamino)serine (TBDMS) aldehyde as a starting material []. This strategy allows for the diastereoselective synthesis of γ-hydroxy-β-amino alcohols, which can be further transformed into (2S,3S)-β-hydroxyleucine []. This example illustrates the development of sophisticated synthetic methods for obtaining enantiomerically pure β-hydroxy amino acids, essential for various applications in peptide synthesis and medicinal chemistry.

Q5: What are the potential applications of β-hydroxyleucine in synthetic chemistry?

A5: β-Hydroxyleucine, specifically its symmetrical 1,4-propargylic diol derivatives, have shown promise as versatile chiral synthons in organic synthesis []. These compounds can be synthesized enantioselectively and have been successfully employed in various synthetic routes, including the preparation of biologically active molecules like paraconic acids []. Researchers have explored their utility in synthesizing (-)-phaseolinic acid and its diastereomers, highlighting their potential in natural product synthesis []. Additionally, these derivatives have shown promise in preparing β-hydroxy-α-amino acids, valuable building blocks for pharmaceuticals and peptidomimetics [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)

![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)